

Chemical properties and structure of Tribenuron-methyl

Author: BenchChem Technical Support Team. **Date:** December 2025

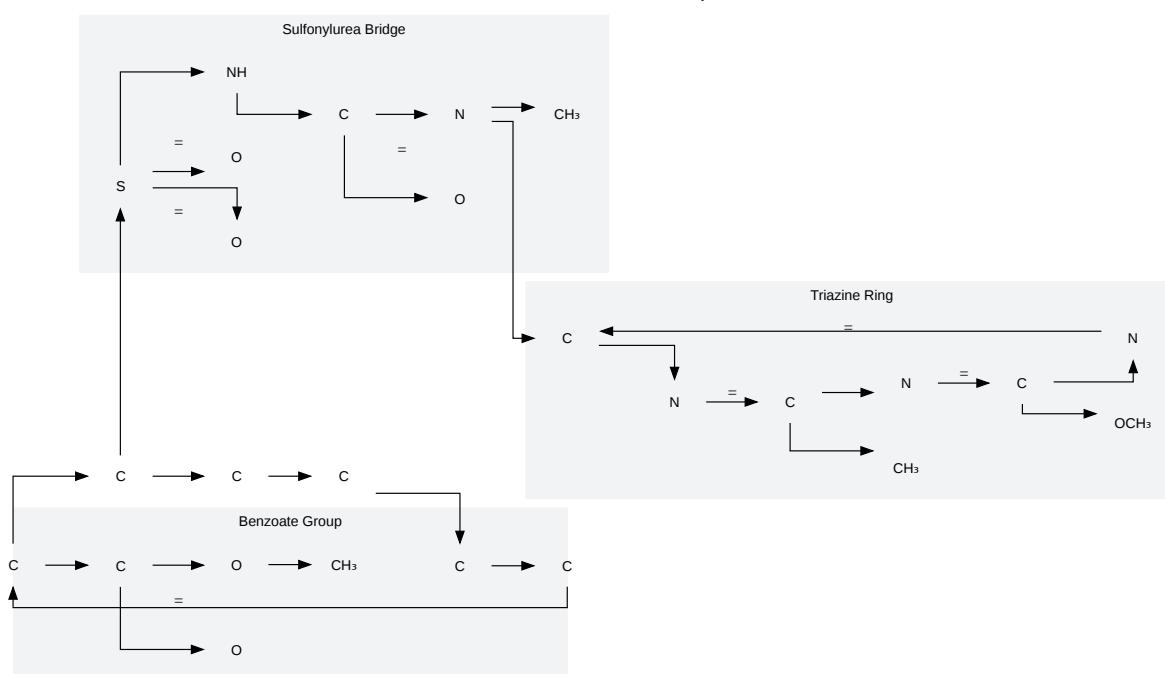
Compound of Interest

Compound Name: *Tribenuron-methyl*

Cat. No.: B105370

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties and Structure of **Tribenuron-methyl**


This technical guide provides a comprehensive overview of the chemical structure, properties, and mode of action of **Tribenuron-methyl**. It is intended for researchers, scientists, and professionals in drug development and agrochemical science, offering detailed data, experimental methodologies, and visual representations of key chemical and biological processes.

Chemical Identity and Structure

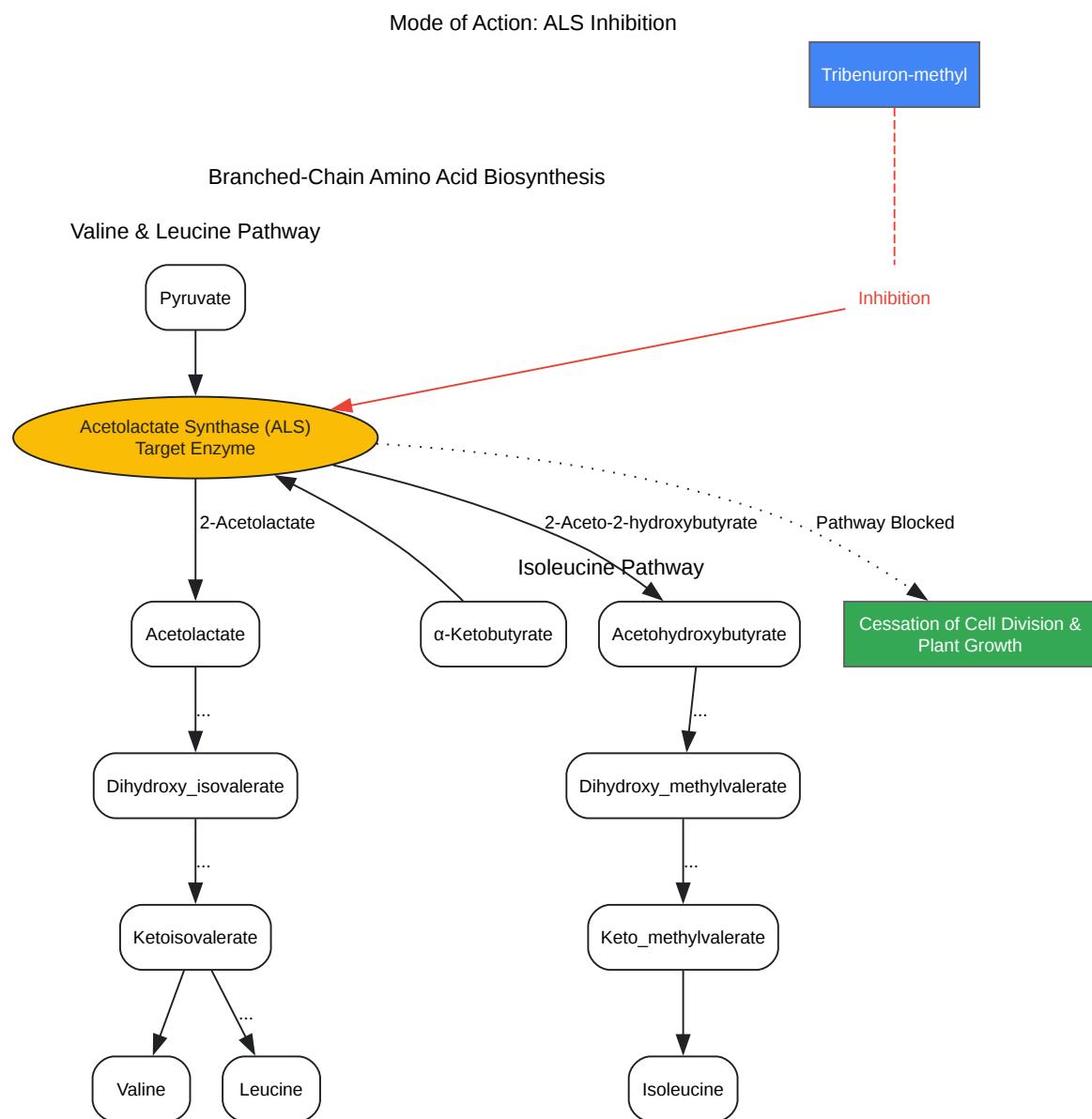
Tribenuron-methyl is a selective, systemic, post-emergence herbicide belonging to the sulfonylurea class.^{[1][2][3]} It is the methyl ester of tribenuron and is the form in which the active ingredient is used in pesticide formulations.^[4] The herbicide is primarily used to control broadleaf weeds in cereal crops such as wheat, barley, and oats.^{[1][5][6]}

- IUPAC Name: methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate^{[4][7]}
- CAS Number: 101200-48-0^{[4][5][7]}
- Molecular Formula: C₁₅H₁₇N₅O₆S^{[4][7][8][9]}
- Molecular Weight: 395.39 g/mol^{[6][7][8][9]}
- Appearance: Colorless crystals or an off-white to light brown solid powder.^{[4][10][11]}

Chemical Structure of Tribenuron-methyl

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Tribenuron-methyl** ($C_{15}H_{17}N_5O_6S$).

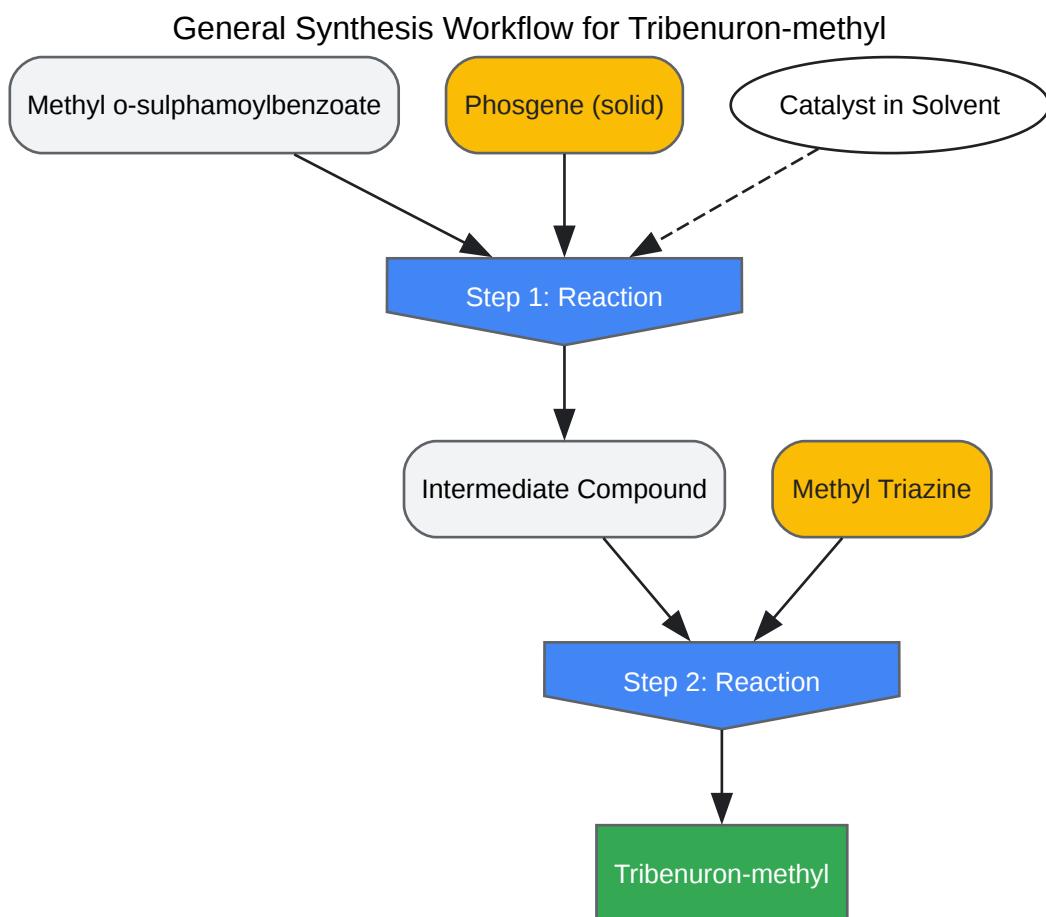

Physicochemical Properties

The physicochemical properties of **Tribenuron-methyl** are crucial for understanding its environmental fate and behavior. These properties influence its solubility, mobility, and persistence in soil and water systems.

Property	Value	Conditions
Melting Point	141-142 °C[4][5]	-
Vapor Pressure	5.2 x 10 ⁻⁸ Pa (3.9 x 10 ⁻¹⁰ mm Hg)[4][5]	25 °C
Density	1.46 g/cm ³ [4][6]	20 °C
Water Solubility	48.9 mg/L[5] 2,040 - 2,483 mg/L[5][12] 18,300 mg/L[5]	pH 5, 20°C pH 7, 20°C pH 9, 20°C
Solubility in Organic Solvents	Acetone: 39,100 - 43,800 mg/L Acetonitrile: 46,400 - 54,200 mg/L Ethyl Acetate: 16,300 - 17,500 mg/L Dichloromethane: 250,000 mg/L n-Heptane: < 28 mg/L[4][12][13]	20-25 °C
LogP (Kow)	0.38 - 0.78[4][6]	pH 7, 25 °C
pKa	4.65 - 4.7[4][5][6]	25 °C
Henry's Law Constant	1.02 x 10 ⁻¹³ atm·m ³ /mol (estimated)[4]	25 °C
Soil Half-life (t _{1/2})	1 - 20 days (aerobic)[1][13]	-
Hydrolysis	Stable at pH 8-10. Rapidly hydrolyzes at pH <7 or >12. [11][13] Half-life is ~16 days at pH 7 and 1 day at pH 5.[10]	45 °C

Mode of Action: ALS Inhibition

Tribenuron-methyl is a selective herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][4][5] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, cell division and plant growth.[1][3][13] By blocking the ALS enzyme, **Tribenuron-methyl** effectively halts cell division in the meristematic tissues of susceptible plants.[1] This leads to symptoms such as chlorosis and necrosis, with plant death typically occurring within 10-25 days under optimal conditions.[4]


[Click to download full resolution via product page](#)

Caption: Inhibition of the ALS enzyme by **Tribenuron-methyl** blocks amino acid synthesis.

Experimental Protocols

Synthesis of Tribenuron-methyl

A typical production method for **Tribenuron-methyl** is a two-step chemical synthesis performed in a one-pot reaction.[12]

[Click to download full resolution via product page](#)

Caption: Two-step, one-pot synthesis of **Tribenuron-methyl**.

Methodology:

- Step 1: Methyl o-sulphamoylbenzoate is reacted with solid phosgene in the presence of a suitable solvent and catalyst. This reaction forms an intermediate compound.
- Step 2: The intermediate is then reacted with methyl triazine to yield the final product, **Tribenuron-methyl**.[12]

Analytical Determination

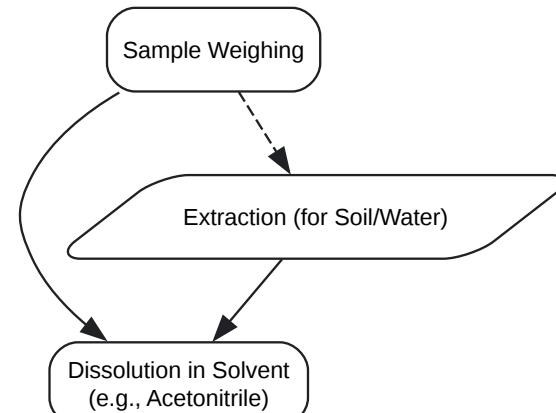
The quantification of **Tribenuron-methyl** in various matrices (e.g., technical material, formulations, environmental samples) is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection.[\[5\]](#)

Protocol: Determination by HPLC-UV (General Method)

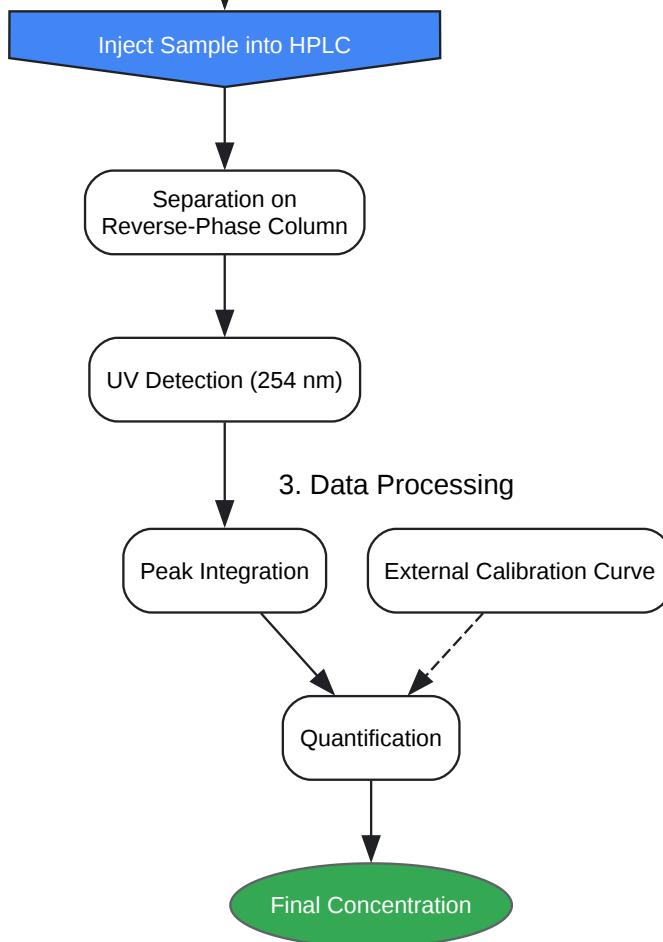
This protocol is a generalized procedure based on standard methods like CIPAC Method 546/WG/M-[\[5\]](#).

- Standard and Sample Preparation:

- Prepare a stock solution of analytical standard **Tribenuron-methyl** of known concentration in a suitable solvent (e.g., acetonitrile).
- Accurately weigh a sample of the formulation or technical material and dissolve it in the same solvent to achieve a concentration within the calibration range.
- For environmental samples (soil, water), an extraction step is required. This may involve solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the analyte.


- Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatograph with a UV detector.
- Column: A reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient system is often employed, commonly a mixture of acetonitrile and water (with an acid modifier like formic acid to control pH).
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: UV detection is set at approximately 254 nm.[\[5\]](#)
- Injection Volume: 10-20 µL.


- Calibration and Quantification:
 - A series of calibration standards are prepared by diluting the stock solution.
 - A calibration curve is generated by plotting the peak area against the concentration of the standards.
 - The sample is injected, and its peak area is measured.
 - The concentration of **Tribenuron-methyl** in the sample is determined by external calibration using the regression equation from the calibration curve.[5]

Workflow for HPLC-UV Analysis of Tribenuron-methyl

1. Sample Preparation

2. HPLC Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the quantitative analysis of **Tribenuron-methyl** by HPLC-UV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pomais.com [pomais.com]
- 2. Tribenuron-methyl [titanunichem.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. Tribenuron-methyl | C15H17N5O6S | CID 153909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. Tribenuron - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. GSRS [precision.fda.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. echemi.com [echemi.com]
- 11. TRIBENURON-METHYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Tribenuron-methyl (Ref: DPX L5300) [sitem.herts.ac.uk]
- 13. Herbicide---Tribenuron-methyl_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Chemical properties and structure of Tribenuron-methyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105370#chemical-properties-and-structure-of-tribenuron-methyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com